3-Chloroacrolein

Genetic Toxicology Structure-Activity Relationship Aldehyde Reactivity

3-Chloroacrolein (CAS 20604-88-0), systematically named 3-chloroprop-2-enal, is a halogenated α,β-unsaturated aldehyde. This compound is characterized by the presence of both an aldehyde group and a vinyl chloride moiety, which imparts distinct electrophilic and cross-coupling reactivities.

Molecular Formula C3H3ClO
Molecular Weight 90.51 g/mol
CAS No. 20604-88-0
Cat. No. B1609247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroacrolein
CAS20604-88-0
Molecular FormulaC3H3ClO
Molecular Weight90.51 g/mol
Structural Identifiers
SMILESC(=CCl)C=O
InChIInChI=1S/C3H3ClO/c4-2-1-3-5/h1-3H
InChIKeyZSOPPQGHWJVKJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroacrolein (CAS 20604-88-0): Technical Procurement Considerations for Reactive Aldehyde Research and Manufacturing


3-Chloroacrolein (CAS 20604-88-0), systematically named 3-chloroprop-2-enal, is a halogenated α,β-unsaturated aldehyde. This compound is characterized by the presence of both an aldehyde group and a vinyl chloride moiety, which imparts distinct electrophilic and cross-coupling reactivities [1]. It is primarily utilized as a synthetic intermediate in the construction of heterocyclic scaffolds and conjugated systems [2].

Why 3-Chloroacrolein (CAS 20604-88-0) Cannot Be Readily Substituted in Critical Synthetic Pathways


The selection of 3-Chloroacrolein (CAS 20604-88-0) over its analogs is not a matter of simple interchangeability due to the interplay between its aldehyde and β-chloro functionalities. The presence and position of the halogen atom drastically alter both electrophilicity and cross-coupling viability [1]. While generic acroleins may lack sufficient reactivity for specific transition-metal-catalyzed transformations, the activated vinyl chloride in 3-chloroacrolein enables selective palladium-catalyzed bond formations without requiring pre-functionalization or harsher conditions [2]. Additionally, the steric and electronic environment of the β-chloro substituent defines a unique toxicological profile compared to α-halogenated or non-halogenated congeners, making analytical and safety specifications critical [3].

Quantitative Differentiation: Procurement Evidence for 3-Chloroacrolein (CAS 20604-88-0) Against Analogous Aldehydes


Comparative Mutagenic Potency: β-Chloroacrolein vs. Other β-Substituted Acroleins in Salmonella typhimurium hisD3052

In a systematic evaluation of mutagenic requirements, β-chloroacrolein (3-chloroacrolein) demonstrated high mutagenic potency. Compared directly to other β-substituted acroleins within the same assay, its activity is substantially elevated, confirming that the chloro substituent is a significantly better leaving group in nucleophilic attack mechanisms than alkoxy or acyloxy analogs [1].

Genetic Toxicology Structure-Activity Relationship Aldehyde Reactivity

Palladium-Catalyzed Suzuki Coupling: Functional Utility of β-Chloroacroleins Under Mild Aqueous Conditions

β-Chloroacroleins, including 3-chloroacrolein, enable Suzuki-Miyaura couplings with arylboronic acids. In contrast to many vinyl chlorides which require anhydrous organic solvents and high temperatures, these couplings proceed with good yields in aqueous media at mild temperatures, reducing reliance on organic co-solvents and simplifying purification [1].

Cross-Coupling Green Chemistry Heterocycle Synthesis

Scalable Synthesis Safety: Continuous Flow Preparation of β-Chloroacrolein Intermediates

The industrial preparation of 3-chloroacrolein via the Vilsmeier reagent is associated with significant exothermic risk. A continuous-flow methodology was developed to safely prepare β-chloroacroleins at room temperature, mitigating the explosion hazards associated with traditional batch Vilsmeier-Haack formylation [1].

Process Chemistry Flow Chemistry Vilsmeier-Haack Reaction

Synthetic Limitations: Documented Low Yield and Instability in Specific Heterocyclic Syntheses

When used as a direct precursor in certain heterocyclic syntheses, 3-chloroacrolein exhibits low isolated yields due to inherent instability. A specific β-chloroacrolein derived from tetrahydrobenzo[b]furan-4-one was obtained in only 34% yield and was reported to be unstable at room temperature, necessitating alternative synthetic strategies [1].

Furocoumarin Synthesis Process Robustness Yield Optimization

High-Value Application Scenarios for 3-Chloroacrolein (CAS 20604-88-0) in Research and Industrial Settings


Synthesis of Polysubstituted Heterocycles (Pyrazoles, Pyrimidines) in Pharmaceutical Development

3-Chloroacrolein serves as a critical 3-carbon synthon in the construction of nitrogen-containing heterocycles. The established continuous-flow Vilsmeier methodology [1] enables safe, on-demand generation of this reactive intermediate, which is immediately consumed in downstream cyclocondensations to produce polysubstituted pyrazoles and pyrimidines—common motifs in kinase inhibitors and anti-inflammatory agents [2].

Green Chemistry-Focused Suzuki-Miyaura Coupling in Aqueous Media

For projects emphasizing environmentally benign synthesis, 3-chloroacrolein enables palladium-catalyzed C-C bond formation with arylboronic acids in water at mild temperatures (45°C) [3]. This reduces solvent waste and simplifies workup compared to traditional vinyl halide couplings, offering a quantifiable advantage in E-factor reduction for process chemistry.

Toxicological Mechanism Studies: DNA Adduct Formation and Mutagenicity Assays

Given its well-defined mutagenic potency (890 revertants/μmol in Salmonella hisD3052) [4], 3-chloroacrolein is a valuable reference standard for investigating the mechanisms of lipid peroxidation-derived aldehydes and chlorinated pollutant metabolism. Its distinct reactivity profile—stemming from the β-chloro leaving group—allows researchers to probe structure-activity relationships in DNA damage and repair studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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